molecular formula C9H20N2 B6416450 2-Methyl-1-(2-methylpropyl)piperazine CAS No. 1226336-30-6

2-Methyl-1-(2-methylpropyl)piperazine

Cat. No.: B6416450
CAS No.: 1226336-30-6
M. Wt: 156.27 g/mol
InChI Key: WCENATVOGKZGSL-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-methylpropyl)piperazine is a chemical compound with the molecular formula C9H20N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylpropyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves batch or flow (microwave) reactors. These methods utilize heterogeneous catalysis by metal ions supported on commercial polymeric resins. The reactions can proceed at room or higher temperatures in common solvents .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylpropyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines. Substitution reactions can result in various substituted piperazine derivatives .

Scientific Research Applications

2-Methyl-1-(2-methylpropyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylpropyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act as receptor modulators or enzyme inhibitors. They can bind to specific receptors or enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(2-methylpropyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-methyl-1-(2-methylpropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)7-11-5-4-10-6-9(11)3/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCENATVOGKZGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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